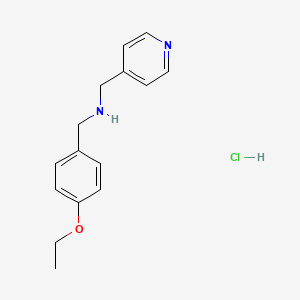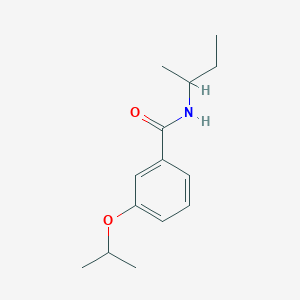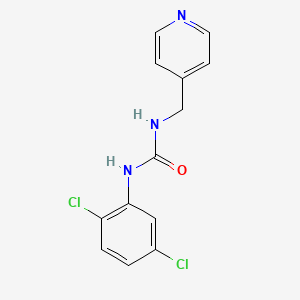![molecular formula C11H14N8 B5351820 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine works by inhibiting the activity of a protein known as cyclin-dependent kinase 7 (CDK7). CDK7 is involved in the regulation of cell cycle progression and transcriptional activation. By inhibiting CDK7, this compound disrupts the normal functioning of cancer cells, leading to their death. This mechanism of action makes this compound a unique and promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. This compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is its specificity for CDK7, which makes it a potent and selective inhibitor. This specificity reduces the risk of off-target effects and toxicity. However, the complex synthesis of this compound and its limited availability may pose challenges for lab experiments. Additionally, the efficacy of this compound may vary depending on the type of cancer and the genetic profile of the patient.
Orientations Futures
There are several future directions for the research and development of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential area of focus is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce the risk of resistance. The clinical evaluation of this compound in various types of cancer is also an important future direction for research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its unique mechanism of action and specificity for CDK7 make it a potent and selective therapeutic agent. However, further research is needed to optimize its synthesis, identify biomarkers, and evaluate its clinical efficacy. The development of this compound represents an exciting advancement in the field of cancer therapeutics and offers hope for patients with cancer.
Méthodes De Synthèse
The synthesis of 5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the preparation of intermediate compounds and the coupling of various reagents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.
Applications De Recherche Scientifique
5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising therapeutic option for the treatment of various types of cancer.
Propriétés
IUPAC Name |
5-propan-2-yl-N-(2H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N8/c1-7(2)8-5-11(12-6-9-15-17-18-16-9)19-10(14-8)3-4-13-19/h3-5,7,12H,6H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQSDRCSZANTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)NCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)